methyl 3-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-amido)benzoate
Description
Methyl 3-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-amido)benzoate is a synthetic organic compound characterized by a thiophene-sulfonamide core linked to a 3-methylphenyl-substituted piperazine moiety and a methyl benzoate group. The sulfonamide bridge and thiophene ring may enhance metabolic stability and lipophilicity, influencing bioavailability and binding affinity .
Properties
IUPAC Name |
methyl 3-[[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylthiophene-2-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-17-5-3-8-20(15-17)26-10-12-27(13-11-26)34(30,31)21-9-14-33-22(21)23(28)25-19-7-4-6-18(16-19)24(29)32-2/h3-9,14-16H,10-13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISAUAGLPXFZBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=CC(=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-amido)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-(m-tolyl)piperazine with sulfonyl chloride to form the sulfonyl piperazine intermediate. This intermediate is then reacted with thiophene-2-carboxylic acid under specific conditions to form the thiophene derivative. Finally, the thiophene derivative is coupled with methyl 3-aminobenzoate to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
methyl 3-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
methyl 3-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-amido)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of methyl 3-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-amido)benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, while the thiophene ring can participate in electron transfer reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Containing Derivatives
3-(4-Methylpiperazin-1-yl)benzoic acid (CAS 215309-01-6)
- Structure : Features a benzoic acid group directly attached to a 4-methylpiperazine ring.
- Key Properties : Molecular weight 220.26 g/mol, melting point 187–190°C .
- Comparison: The target compound replaces the benzoic acid with a methyl benzoate ester, improving lipophilicity. The 3-methylphenyl substitution on piperazine (vs. 4-methyl in this analog) may alter steric interactions in receptor binding.
[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanol (CAS 622381-65-1)
- Structure: Contains a piperazine-methyl group linked to a phenylmethanol moiety.
- Key Properties : Molecular weight 220.31 g/mol, melting point 96–98°C .
- Comparison: The target compound’s thiophene-sulfonamide core introduces rigidity and planar geometry, unlike the flexible phenylmethanol group here. The lower melting point of this analog (96–98°C vs. 187–190°C for the benzoic acid derivative) highlights differences in crystallinity, likely due to hydrogen-bonding capacity .
Sulfonamide/Sulfonylurea-Based Compounds
Metsulfuron Methyl Ester (Herbicide)
- Structure : A sulfonylurea bridge connecting a triazine ring to a methyl benzoate group.
- Key Properties : Molecular formula C14H15N5O6S (MW 381.36 g/mol) .
- Comparison :
- Functional Groups: The target compound uses a sulfonamide linkage (thiophene-2-amido) instead of a sulfonylurea, reducing hydrolysis susceptibility.
- Core Heterocycle: Thiophene in the target vs. triazine in metsulfuron. Thiophene’s aromaticity may enhance π-π stacking in biological targets.
- Applications: Metsulfuron is a herbicide, while the target’s piperazine and benzoate groups suggest CNS or enzyme-targeting roles .
Ethametsulfuron Methyl Ester
- Structure : Similar to metsulfuron but with an ethoxy group on the triazine ring.
- Comparison: The ethoxy group improves herbicidal activity but reduces compatibility with mammalian targets.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Metabolic Stability : The sulfonamide group in the target compound may confer greater resistance to enzymatic degradation compared to sulfonylureas, which are prone to hydrolysis .
- Lipophilicity : The thiophene ring and methyl benzoate ester likely enhance membrane permeability relative to polar analogs like 3-(4-methylpiperazin-1-yl)benzoic acid .
- Receptor Binding : The 3-methylphenyl-piperazine substitution could optimize interactions with serotonin or dopamine receptors, distinguishing it from herbicides with triazine cores .
Biological Activity
Methyl 3-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-amido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C23H28N2O4S
- Molecular Weight : 444.6 g/mol
The structure includes a piperazine moiety, which is significant for its biological interactions, and a thiophene ring that contributes to its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The piperazine ring is known to modulate neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound may exhibit affinity for serotonin receptors (5-HT), influencing mood and anxiety levels.
- Dopamine Pathway Interaction : Given the presence of the piperazine structure, it may also interact with dopamine receptors, potentially impacting conditions such as schizophrenia and depression.
- Antimicrobial Activity : Preliminary studies suggest that related compounds display antimicrobial properties against various pathogens, indicating potential for therapeutic applications in infectious diseases.
Antimicrobial Activity
Research has indicated that derivatives of similar compounds exhibit significant antimicrobial effects. For instance, a study reported that certain thiazolopyridine derivatives showed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 µM .
| Compound | Target Microorganism | MIC (µM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
| 3f | Candida albicans | 0.83 |
Cytotoxicity Evaluation
Cytotoxicity assays conducted on human cell lines (e.g., HaCat and BALB/c 3T3) revealed varying degrees of toxicity among different derivatives. The compound's safety profile is critical for its potential therapeutic use.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3g | HaCat | >100 |
| 3g | BALB/c 3T3 | >100 |
Case Studies and Research Findings
- In Silico Studies : Molecular docking studies have shown that the compound can form stable interactions with key residues in target proteins, suggesting a strong binding affinity that may translate into effective pharmacological activity.
- Pharmacokinetic Properties : Computational models predict favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles for this compound, indicating good bioavailability and potential for oral administration.
Q & A
Q. Critical Variables :
- Temperature control during sulfonylation (0–5°C) minimizes side reactions .
- Stoichiometric excess of coupling agents improves amidation efficiency .
Q. Yield Optimization Table :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Sulfonylation | DIPEA, DCM, 0°C | 65–75% | |
| Amidation | EDC/HOBt, DMF, RT | 50–60% | |
| Purification | Silica gel (EtOAc/hexane) | 85–90% recovery |
How can researchers validate the molecular structure of this compound, and what spectroscopic discrepancies require resolution?
Basic Research Focus
Structural confirmation relies on:
- NMR : and NMR to verify sulfonyl, piperazine, and benzoate moieties. Key signals include:
- Piperazine N–CH protons at δ 2.3–2.5 ppm .
- Thiophene sulfonyl group at δ 7.5–8.0 ppm (aromatic protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystalline) .
Q. Common Discrepancies :
- Splitting of piperazine signals in NMR due to conformational flexibility; use low-temperature NMR to resolve .
- Impurity peaks from incomplete sulfonylation (e.g., residual chloride detected via elemental analysis) .
What advanced strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?
Advanced Research Focus
Contradictions in biological data (e.g., varying IC values in kinase assays) may arise from:
Substituent Effects : Modifications to the 3-methylphenyl or thiophene groups alter target binding. For example:
- Electron-withdrawing groups on the phenyl ring enhance sulfonamide stability but reduce solubility .
Assay Conditions : Differences in buffer pH, ionic strength, or protein concentration affect activity. Standardize using HEPES buffer (pH 7.4) with 0.01% Tween-20 .
Metabolite Interference : Hepatic microsomal stability assays (e.g., CYP450 metabolism) identify active/inactive metabolites .
Q. Methodological Recommendations :
- Perform dose-response curves across ≥3 independent replicates.
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize analogs .
How can computational methods guide the optimization of this compound for neuropharmacological targets?
Q. Advanced Research Focus
Target Prediction : SwissTargetPrediction or PharmMapper identifies potential targets (e.g., dopamine D2/D3 receptors, serotonin transporters) .
Docking Studies :
- Prioritize piperazine and sulfonyl groups for hydrogen bonding with receptor active sites .
- Compare binding energies (ΔG) of analogs to explain activity differences (e.g., fluorophenyl vs. methylphenyl derivatives) .
MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER or GROMACS) .
Case Study :
A fluorophenyl analog showed 10-fold higher D2 affinity than the methylphenyl variant due to enhanced hydrophobic interactions .
What analytical techniques resolve synthetic byproducts, and how are they characterized?
Advanced Research Focus
Byproducts arise from:
- Incomplete Sulfonylation : Detectable via LC-MS as lower molecular weight species (e.g., des-sulfonyl intermediate) .
- Oxidative Degradation : HPLC-PDA (UV 254 nm) identifies oxidized thiophene derivatives .
Q. Mitigation Strategies :
- HPLC Method : C18 column, gradient elution (acetonitrile/water + 0.1% formic acid).
- Preparative TLC : Isolate byproducts for NMR/MS analysis .
Q. Byproduct Characterization Table :
| Byproduct | Source | m/z ([M+H]) | Resolution Strategy |
|---|---|---|---|
| Des-sulfonyl intermediate | Incomplete reaction | 320.12 | Repeat sulfonylation at 0°C |
| Oxidized thiophene | Storage in air | 489.18 | Use argon atmosphere |
How do solvent and catalyst choices impact scalability in multi-step synthesis?
Q. Advanced Research Focus
- Solvent Selection :
- Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but complicate purification. Switch to THF for easier solvent removal .
- Green chemistry : Replace DCM with cyclopentyl methyl ether (CPME) in sulfonylation .
- Catalysts :
Scalability Case Study :
Replacing DMF with THF in amidation reduced purification steps and increased batch yield from 50% to 65% .
What are the best practices for evaluating metabolic stability in preclinical studies?
Q. Advanced Research Focus
In Vitro Assays :
- Microsomal Stability : Incubate with rat/human liver microsomes (1 mg/mL), NADPH regeneration system, and LC-MS quantification .
- Half-life (t) : Calculate using first-order kinetics; aim for t > 30 min.
CYP Inhibition : Screen against CYP3A4/2D6 isoforms (fluorescent probes) to assess drug-drug interaction risks .
Q. Data Interpretation :
- Low stability (<30 min t) suggests need for prodrug strategies or structural modifications (e.g., blocking metabolically labile sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
